2-(4-Fluorophenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone
Description
This compound features a 4-fluorophenyl group attached to an ethanone core, with a 3-(pyridin-2-yloxy)pyrrolidin-1-yl substituent at the ketone position. Such structural attributes are common in pharmaceuticals targeting enzymes or receptors with hydrophobic and polar interaction sites .
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-(3-pyridin-2-yloxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c18-14-6-4-13(5-7-14)11-17(21)20-10-8-15(12-20)22-16-3-1-2-9-19-16/h1-7,9,15H,8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPKDHLIJKPRRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the pyrrolidinyl and pyridin-2-yloxy intermediates. These intermediates are then coupled with the 4-fluorophenyl group under specific reaction conditions. Common reagents used in these reactions include bases like sodium hydride or potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as flow chemistry and microreactor technology can be employed to enhance the efficiency and scalability of the synthesis process. These methods allow for precise control over reaction parameters, leading to more consistent and high-quality production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures. Substitution reactions may be facilitated by polar aprotic solvents and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.
Scientific Research Applications
2-(4-Fluorophenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Pyridine-Substituted Ethanones
- 2-(4-Fluorophenyl)-1-(pyridin-3-yl)ethanone (CAS 74768-71-8): Differs in the position of the pyridine substituent (3- vs. 2-yloxy on pyrrolidine).
- 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone (CAS 115858-98-5): Similar to the above but with a pyridin-4-yl group. The linear orientation of the pyridine nitrogen may alter binding kinetics compared to the angled pyridin-2-yloxy group in the target compound .
Pyrrolidine-Containing Derivatives
- (2-(3-Methylpyridin-4-yl)Pyrrolidin-1-yl)(Phenyl)Methanone (CAS 1242887-47-3): Replaces the pyridin-2-yloxy group with a 3-methylpyridin-4-yl substituent. The methyl group increases hydrophobicity, while the phenyl (vs.
- 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Pentan-1-one: Features a longer carbon chain (pentanone vs. ethanone), which may enhance membrane permeability but reduce metabolic stability. The lack of a pyridinyloxy group simplifies synthesis but limits hydrogen-bonding capacity .
Triazole-Thio-Ethanones
- 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)Phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone: Incorporates a triazole-thioether and sulfonylphenyl group.
Structural and Functional Implications
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
